4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE

Descripción

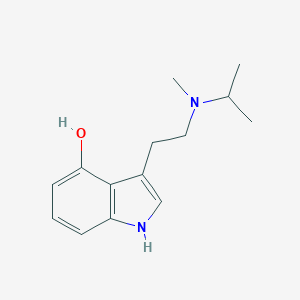

Structure

3D Structure

Propiedades

IUPAC Name |

3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKGHZCQFXXWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228492 | |

| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77872-43-6 | |

| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77872-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-N-methyl-N-isopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-N-METHYL-N-ISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GAJ9OJ8YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-hydroxy-N-isopropyl-N-methyltryptamine (Miprocin)

Introduction

4-hydroxy-N-isopropyl-N-methyltryptamine, commonly known as 4-HO-MiPT or miprocin, is a synthetic tryptamine and a structural analogue of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.[1][2] First synthesized by David Repke and colleagues in 1981, miprocin has garnered interest within the scientific community for its potential psychedelic properties, which are reported to be similar in nature to those of psilocybin but with distinct qualitative differences.[3][4] Anecdotal reports, notably from Alexander Shulgin, suggest a unique profile characterized by both relaxing and stimulating effects.[4]

From a chemical standpoint, 4-HO-MiPT is the 4-hydroxyl analog of N-methyl-N-isopropyltryptamine (MiPT) and the N-isopropyl homologue of psilocin.[1] Its structure presents a fascinating subject for structure-activity relationship (SAR) studies within the tryptamine class of compounds. This technical guide provides a comprehensive overview of a plausible synthetic route to 4-HO-MiPT and the analytical techniques employed for its thorough characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Synthetic Pathway and Methodologies

The synthesis of 4-hydroxytryptamines like 4-HO-MiPT requires careful consideration of the reactive phenolic hydroxyl group. A common and effective strategy involves the use of a protecting group for the hydroxyl moiety during the elaboration of the tryptamine side chain. This guide outlines a robust synthetic approach commencing from the readily available precursor, 4-hydroxyindole. The hydroxyl group is first protected as an acetate ester, which is stable under the conditions of the subsequent reactions and can be readily removed in the final step. An alternative, though often more costly, approach involves the use of a benzyl ether protecting group.

Overall Synthetic Scheme

Sources

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caam.tech [caam.tech]

The Discovery and History of 4-Hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT): A Technical Guide

This guide provides a comprehensive technical overview of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), a synthetic tryptamine with psychedelic properties. Intended for researchers, scientists, and drug development professionals, this document details its historical discovery, synthesis, pharmacology, and current understanding of its effects, grounded in authoritative scientific literature.

Introduction and Chemical Identity

4-Hydroxy-N-methyl-N-isopropyltryptamine, also known as miprocin, is a lesser-known psychedelic tryptamine.[1][2][3] It is the 4-hydroxyl analog of N-methyl-N-isopropyltryptamine (MiPT) and a structural analog of the well-known psychedelic compound psilocin (4-HO-DMT), the active metabolite of psilocybin.[4][5][6] 4-HO-MiPT is distinguished from psilocin by the substitution of one of the methyl groups on the terminal amine with an isopropyl group.[5][6] This structural modification results in a unique pharmacological profile and subjective experience.

Chemically, 4-HO-MiPT is classified as a synthetic indole alkaloid.[7] Its core structure consists of a bicyclic indole heterocycle linked at the third carbon to an amino group via an ethyl side chain. The key substitutions are a hydroxyl group at the fourth position of the indole ring and both a methyl and an isopropyl group on the terminal nitrogen of the ethylamine side chain.[7]

Chemical Structure of 4-HO-MiPT

Caption: Simplified reaction scheme for the synthesis of 4-HO-MiPT from 4-acetoxyindole.

Pharmacology

The primary mechanism of action for 4-HO-MiPT's psychedelic effects is believed to be its activity as a non-selective serotonin receptor agonist. [1]It exhibits affinity for several serotonin receptor subtypes, with a particularly significant interaction at the 5-HT2A receptor.

Receptor Binding Profile

While a comprehensive, publicly available dataset of binding affinities for 4-HO-MiPT is limited, it is understood to act as an agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. [1]Its psychedelic effects are primarily attributed to its partial agonism at the 5-HT2A receptor. [7]The activation of this receptor is a common mechanism shared by classic psychedelic compounds like psilocin and LSD. [8] One study reported that among several 4-hydroxy and 4-acetoxy substituted tryptamines, 4-HO-MiPT had a lower affinity for the 5-HT2C receptor compared to DMT. [9]Further research is required to fully elucidate its binding affinities (Ki) and functional potencies (EC50) across a broader range of CNS receptors.

Signaling Pathway

The activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, activating the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to a cascade of downstream cellular effects that are believed to underlie the profound alterations in perception, cognition, and mood characteristic of psychedelic experiences. [10]

5-HT2A Receptor Signaling Pathway

Caption: Simplified diagram of the 5-HT2A receptor signaling cascade initiated by an agonist like 4-HO-MiPT.

Human Pharmacology and Subjective Effects

Alexander Shulgin's reports in TiHKAL, along with anecdotal user accounts, provide the bulk of the available information on the human pharmacology of 4-HO-MiPT.

Dosage and Duration:

-

Oral Dosage: 12 - 25 mg [1][11]* Onset of Action: 10 - 20 minutes [1]* Time to Peak: 40 - 45 minutes [1]* Duration of Effects: 4 - 6 hours [1][11] Subjective Effects:

The subjective effects of 4-HO-MiPT are often described as being similar to those of psilocin, with some distinct qualitative differences. [1][7]Reports commonly include:

-

Visual Effects: Open and closed-eye visuals, color enhancement, and pattern recognition. [12][13]* Cognitive Effects: Altered thought processes, philosophical insights, and potential for ego dissolution. [12]* Physical Effects: A notable "body high" characterized by pleasurable tingling sensations. [7]It is also reported to be both relaxing and physically stimulating. [5][6][7]* Emotional Effects: Heightened emotions and potential for euphoria. [13] One direct comparison in TiHKAL suggested that 20 mg of 4-HO-MiPT was subjectively as potent as 50 mg of psilocin. [11]

Metabolism and Toxicology

There is a significant lack of formal research on the metabolism and toxicology of 4-HO-MiPT in humans. [7]Anecdotal evidence and its limited history of use suggest that it is physiologically well-tolerated, with no reported deaths directly attributed to its consumption. [2][7]However, as with any psychoactive substance, potential side effects can include anxiety, confusion, increased heart rate, and body tremors. [12]The metabolic pathways of 4-HO-MiPT have not been formally studied, but it is plausible that they are similar to other tryptamines, involving enzymatic processes in the liver.

Conclusion

4-HO-MiPT is a synthetic psychedelic tryptamine with a history rooted in both academic research and the exploratory work of Alexander Shulgin. Its primary mechanism of action is through serotonin receptor agonism, particularly at the 5-HT2A receptor, which aligns it with classic psychedelic compounds. While its synthesis and subjective effects are reasonably well-documented in non-peer-reviewed literature, a significant gap exists in the formal scientific understanding of its comprehensive receptor binding profile, metabolism, and long-term toxicological effects. For researchers and drug development professionals, 4-HO-MiPT represents an intriguing structural analog of psilocin that warrants further investigation to fully characterize its pharmacological properties and potential therapeutic applications.

References

-

4-HO-MiPT - Wikipedia. [Link]

-

Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. Entry #22 4-HO-MIPT. [Link]

-

Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2020). Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 555-559. [Link]

-

4-HO-MiPT - PsychonautWiki. [Link]

-

4-HO-MiPT - Grokipedia. [Link]

-

Laban, N. M., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 280–286. [Link]

-

CaaMTech Researchers Synthesize New Crystalline Form of Miprocin. (2020). CaaMTech. [Link]

-

4-HO-MPT - chemeurope.com. [Link]

-

4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT) - USCN Business. [Link]

-

4-HO-MiPT - DMT-Nexus Wiki. [Link]

-

Laban, N. M., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. IUCrData, 8(3). [Link]

-

4-HO-MiPT - KnowDrugs. [Link]

-

Geyer, M. A., & Vollenweider, F. X. (2008). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 977–991. [Link]

-

Laban, N. M., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 280-286. [Link]

-

Alexander Shulgin - Wikipedia. [Link]

-

4-HO-MiPT: Hydroxyl, Alexander Shulgin, Methyl group, Isopropyl, Lysergic acid diethylamide, Tryptamine, N - AbeBooks. [Link]

-

Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. Entry #21 4-HO-MET. [Link]

-

Rickli, A., et al. (2016). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 357(1), 15-24. [Link]

-

4-HO-MET - Wikipedia. [Link]

-

Meyer, M. R., et al. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET. Forensic Science International, 290, 137-145. [Link]

-

Halberstadt, A. L. (2015). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. Journal of Medicinal Chemistry, 58(15), 6165–6179. [Link]

-

Sherwood, A. M., et al. (2020). Identification of ω-N-Methyl-4-hydroxytryptamine (Norpsilocin) as a Psilocybe Natural Product. Journal of Natural Products, 83(2), 461-465. [Link]

-

Halberstadt, A. L. (2015). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. [Link]

-

Kim, K., et al. (2019). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 10(7), 3328–3338. [Link]

-

Psilocin - Wikipedia. [Link]

Sources

- 1. 4-HO-MiPT - Wikipedia [en.wikipedia.org]

- 2. D734 | 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT)-USCN [uscnk.com]

- 3. 4-HO-MiPT: Hydroxyl, Alexander Shulgin, Methyl group, Isopropyl, Lysergic acid diethylamide, Tryptamine, N- Methyl- N- isopropyltryptamine, Psilocin: 9786131866586 - AbeBooks [abebooks.it]

- 4. Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. caam.tech [caam.tech]

- 7. psychonautwiki.org [psychonautwiki.org]

- 8. Psilocin - Wikipedia [en.wikipedia.org]

- 9. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Erowid Online Books : "TIHKAL" - #22 4-HO-MIPT [erowid.org]

- 12. 4-HO-MiPT - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 13. knowdrugs.app [knowdrugs.app]

The Pharmacological Profile of 4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT): A Technical Guide

Abstract

4-hydroxy-N-isopropyl-N-methyltryptamine, commonly known as 4-HO-MiPT or miprocin, is a synthetic psychedelic substance belonging to the tryptamine class.[1][2] Structurally analogous to the active component of psilocybin mushrooms, psilocin (4-HO-DMT), 4-HO-MiPT is distinguished by the substitution of one of the methyl groups on the nitrogen atom with an isopropyl group.[3] This guide provides a comprehensive technical overview of the pharmacological profile of 4-HO-MiPT, synthesizing available data on its receptor binding affinity, functional activity, and subjective effects. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Structure

First synthesized and described in the scientific literature by David Repke and colleagues in 1981, 4-HO-MiPT is a member of the 4-hydroxytryptamine family.[1] Its chemical structure is closely related to other psychedelic tryptamines such as 4-HO-DiPT and psilocin.[1] The molecular formula for 4-HO-MiPT is C14H20N2O, and its IUPAC name is 3-{2-[methyl(propan-2-yl)amino]ethyl}-1H-indol-4-ol.[1] Anecdotal reports and early research suggest that its psychoactive effects are similar in onset, duration, and quality to psilocin.[1]

Pharmacodynamics: Receptor Interactions and Functional Activity

The primary mechanism of action for 4-HO-MiPT, like other classic psychedelics, is believed to be its interaction with serotonin receptors.[2][4]

Serotonin Receptor Binding and Agonism

4-HO-MiPT acts as a non-selective serotonin receptor agonist, with notable activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] The psychedelic effects are primarily attributed to its partial agonism at the 5-HT2A receptor.[2]

Key findings on its receptor interactions include:

-

5-HT2A Receptor: It demonstrates its highest potency and efficacy as an agonist at this receptor, which is the primary target for classic psychedelic compounds.[1]

-

5-HT2C Receptor: It acts as a partial agonist with low potency but high efficacy.[1]

-

5-HT2B Receptor: It functions as a partial agonist with moderate potency.[1]

-

5-HT1A Receptor: Available data suggests a low affinity and potency at this receptor, indicating a minimal contribution to its overall effects.[1]

A notable characteristic of 4-HO-MiPT is its selectivity. It shows an approximately 7-fold preference for activating the 5-HT2A receptor over the 5-HT2C receptor.[1] This selectivity for the 5-HT2A receptor, coupled with lower potency at the off-target 5-HT2B receptor compared to psilocin, may present a favorable pharmacological profile.[3]

Serotonin Transporter (SERT) Interaction

In addition to its direct receptor agonism, 4-HO-MiPT has been identified as a moderate-potency serotonin transporter (SERT) blocker, indicating that it can act as a serotonin reuptake inhibitor.[1] The compound exhibits a 4-fold preference for 5-HT2A receptor activation relative to SERT inhibition.[1]

Quantitative Receptor Affinity and Functional Activity

The following table summarizes the available quantitative data on the receptor binding affinities (Ki) and functional activities (EC50) of 4-HO-MiPT.

| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of Serotonin) | Assay Type |

| 5-HT2A | Data not available | Data not available | High | Inositol Phosphate (IP₁) Formation |

| 5-HT2B | Data not available | Data not available | Moderate | Data not available |

| 5-HT2C | Data not available | Data not available | High (Partial Agonist) | Data not available |

| SERT | Data not available | Data not available | Moderate Inhibition | Data not available |

Note: Specific quantitative values for Ki and EC50 are not consistently available in the provided search results. The table reflects the qualitative descriptions of potency and efficacy. Further experimental validation is required to establish precise values.

Signaling Pathways

The activation of the 5-HT2A receptor by psychedelic compounds like 4-HO-MiPT is known to initiate a cascade of intracellular signaling events. While the specific downstream signaling of 4-HO-MiPT has not been fully elucidated, it is presumed to follow the canonical Gq/11-coupled pathway associated with 5-HT2A receptor activation, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol phosphates and diacylglycerol.

Caption: Presumed 5-HT2A receptor signaling pathway for 4-HO-MiPT.

In Vivo Pharmacology and Human Psychopharmacology

Animal Studies

In rodent models, 4-HO-MiPT induces the head-twitch response (HTR), a behavioral proxy for psychedelic effects in humans.[1] The potency of 4-HO-MiPT in eliciting this response is reported to be approximately four to five times lower than that of psilocin.[1]

Human Experience and Subjective Effects

Human psychopharmacological data for 4-HO-MiPT is primarily derived from the work of Alexander Shulgin and anecdotal reports. In his book "TiHKAL (Tryptamines I Have Known and Loved)," Shulgin describes the dosage range as 12 to 25 mg taken orally.[1] The onset of effects is reported to be between 10 to 20 minutes, with a peak occurring at 40 to 45 minutes, and a total duration of 4 to 6 hours.[1]

Subjective reports suggest that 4-HO-MiPT produces a psychedelic experience similar to psilocybin, characterized by visual and auditory distortions, altered thought processes, and changes in the perception of self and reality.[2] Some users report a unique combination of sedation and physical stimulation.[2][5] Shulgin noted that 20 mg of 4-HO-MiPT was subjectively stronger than 50 mg of psilocin in one individual, suggesting it may be at least twice as potent as psilocin at comparable doses.[1][3]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism studies on 4-HO-MiPT are limited. As a 4-hydroxy-substituted tryptamine, it is likely metabolized through similar pathways as psilocin, which includes glucuronidation and oxidation. The stability of the compound is a consideration, as it has been noted to discolor if not stored in an inert atmosphere and at low temperatures.[1]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a general procedure for determining the binding affinity (Ki) of 4-HO-MiPT for a target receptor, such as the 5-HT2A receptor.

Objective: To quantify the affinity of 4-HO-MiPT for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

-

Radiolabeled ligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

-

Unlabeled ("cold") ligand for non-specific binding determination (e.g., spiperone).

-

4-HO-MiPT test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of cell membrane preparation.

-

A fixed concentration of the radiolabeled ligand.

-

Increasing concentrations of the 4-HO-MiPT test compound (for competition binding).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of the unlabeled ligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 4-HO-MiPT concentration.

-

Determine the IC50 value (the concentration of 4-HO-MiPT that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

4-HO-MiPT is a potent psychedelic tryptamine with a pharmacological profile centered on its agonist activity at serotonin receptors, particularly the 5-HT2A subtype. Its selectivity for 5-HT2A over 5-HT2C and its moderate SERT inhibition differentiate it from psilocin and other related compounds. While existing research and anecdotal reports provide a foundational understanding of its effects, further in-depth studies are warranted. Future research should focus on obtaining precise quantitative data for its receptor binding affinities and functional activities across a broader range of receptors. Comprehensive pharmacokinetic and metabolism studies are also crucial for a complete pharmacological characterization. Such data will be invaluable for understanding the therapeutic potential and risk profile of this intriguing psychedelic compound.

References

-

Wikipedia. 4-HO-MiPT. [Link]

-

Psychedelic Science Review. 4-HO-MiPT. [Link]

-

Wikipedia. 4-HO-MET. [Link]

-

PsychonautWiki. 4-HO-MiPT. [Link]

-

IUCr Journals. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. [Link]

-

National Institutes of Health. Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin. [Link]

-

CaaMTech. CaaMTech Researchers Synthesize New Crystalline Form of Miprocin. [Link]

-

IUCr Journals. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. [Link]

Sources

"mechanism of action of 4-HO-MiPT at serotonin receptors"

An In-Depth Technical Guide to the Mechanism of Action of 4-HO-MiPT at Serotonin Receptors

Introduction: Unveiling the Pharmacology of Miprocin

4-Hydroxy-N-methyl-N-isopropyltryptamine, commonly known as 4-HO-MiPT or Miprocin, is a synthetic psychedelic substance belonging to the tryptamine chemical class.[1][2] First synthesized by David Repke and colleagues in 1981, its psychoactive effects were later detailed by Alexander Shulgin.[3][4] Structurally, it is the 4-hydroxyl analog of MiPT and a close structural relative of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[2][3] The subjective experience induced by 4-HO-MiPT is often described as qualitatively similar to that of psilocin, yet with distinct characteristics, including a potentially higher potency at comparable doses.[1][3]

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the molecular interactions of 4-HO-MiPT with serotonin (5-hydroxytryptamine, 5-HT) receptors. Understanding this mechanism is paramount, as the serotonergic system, particularly the 5-HT₂A receptor, is the primary mediator of the profound perceptual and cognitive alterations characteristic of classic psychedelics.[5][6] We will explore the binding affinity, functional activity, and downstream signal transduction pathways that define the pharmacological profile of this compound.

Serotonin Receptor Binding Profile: Mapping Molecular Affinities

The initial step in a drug's mechanism of action is its binding to a molecular target. For 4-HO-MiPT, the primary targets are various subtypes of serotonin receptors. The affinity of a compound for a receptor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value signifies a higher binding affinity.[7]

These values are typically determined through radioligand binding assays, a robust technique that remains a gold standard in pharmacology for quantifying ligand-receptor interactions.[8][9] In these experiments, a radiolabeled ligand with known high affinity for the receptor is incubated with a tissue or cell membrane preparation containing the receptor. The displacement of this radioligand by the test compound (4-HO-MiPT) is measured, allowing for the calculation of the Kᵢ value.[9][10]

4-HO-MiPT is a non-selective serotonin receptor agonist, binding to multiple 5-HT receptor subtypes.[3] Its psychedelic effects are believed to originate primarily from its efficacy as a partial agonist at the 5-HT₂A receptor.[11] However, its interactions with other receptors, including 5-HT₁ₐ, 5-HT₂B, and 5-HT₂C, as well as the serotonin transporter (SERT), contribute to its overall pharmacological profile.[3][12][13]

Table 1: Comparative Binding Affinities (Kᵢ, nM) of 4-HO-MiPT and Psilocin

| Target | 4-HO-MiPT (Kᵢ, nM) | Psilocin (4-HO-DMT) (Kᵢ, nM) | Reference |

|---|---|---|---|

| 5-HT₂A | Data Not Available | ~13-47 | [12][14] |

| 5-HT₂B | Data Not Available | ~4.6 | [12] |

| 5-HT₂C | Data Not Available | ~40-190 | [12][14] |

| 5-HT₁A | Low Affinity | ~130-220 | [3][12] |

| SERT | Moderate Affinity | ~300-700 | [3][12] |

Functional Activity and Signal Transduction

Beyond simply binding, the crucial aspect of 4-HO-MiPT's action is its ability to activate these receptors—its functional activity. As an agonist, it mimics the effect of the endogenous neurotransmitter, serotonin, initiating a cascade of intracellular signals.

Agonism, Potency, and Efficacy

Functional activity is characterized by two key parameters: potency (EC₅₀) and efficacy (Eₘₐₓ). Potency is the concentration of a drug required to elicit 50% of its maximal effect, while efficacy represents the maximum response a drug can produce upon binding to a receptor.[7] These are determined using in vitro functional assays, such as calcium flux assays, which measure a downstream consequence of receptor activation.[15]

4-HO-MiPT acts as an agonist at several 5-HT₂ receptor subtypes.[14]

-

5-HT₂A Receptor : It is a high-potency, high-efficacy partial agonist.[3][11] This interaction is considered the cornerstone of its psychedelic effects.[5]

-

5-HT₂B Receptor : It demonstrates moderate potency as a partial agonist.[3]

-

5-HT₂C Receptor : It acts as a low-potency but high-efficacy partial agonist.[3]

One study found that 4-HO-MiPT displayed higher efficacy at the 5-HT₂A receptor compared to DMT.[14] Interestingly, while in vivo head-twitch response (HTR) studies in mice—a behavioral proxy for psychedelic potential—show 4-HO-MiPT to be less potent than psilocin, it exhibits greater selectivity for the 5-HT₂A receptor over the 5-HT₂B receptor.[15][16] This nuanced profile may underlie the qualitative differences in subjective effects between the two compounds.

Downstream Signaling: Gq vs. β-Arrestin Pathways

The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[7][17] Upon activation by an agonist like 4-HO-MiPT, the receptor undergoes a conformational change, activating the Gαq subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, culminating in a wide array of cellular responses.[17]

A more advanced concept in GPCR pharmacology is functional selectivity , or biased agonism. This theory posits that a ligand can stabilize different receptor conformations, preferentially activating one downstream signaling pathway over another.[5] For the 5-HT₂A receptor, the two major pathways are the Gq protein pathway and the β-arrestin pathway.[18][19] While Gq activation leads to the classic signaling cascade, β-arrestin recruitment is involved in receptor desensitization, internalization, and activation of separate signaling pathways.[20]

Recent research strongly suggests that the psychedelic potential of 5-HT₂A agonists correlates with their efficacy for Gq activation, not β-arrestin recruitment.[5][18] In fact, β-arrestin-biased agonists at the 5-HT₂A receptor do not produce psychedelic-like effects and can even block them.[5] Therefore, the ratio of Gq to β-arrestin signaling initiated by 4-HO-MiPT is a critical determinant of its psychoactive profile.

Key Experimental Methodologies

To characterize the pharmacology of a compound like 4-HO-MiPT, a suite of standardized in vitro assays is employed. The following protocols provide a framework for these essential experiments.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Kᵢ) of 4-HO-MiPT for a specific serotonin receptor subtype.

Methodology:

-

Membrane Preparation: Homogenize tissue or cultured cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, which contain the receptors. Resuspend the membrane pellet in an appropriate assay buffer.[21]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound (4-HO-MiPT).[21]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[21]

-

Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through a glass fiber filter. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[21]

-

Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 4-HO-MiPT to generate a competition curve. Calculate the IC₅₀ value (the concentration of 4-HO-MiPT that inhibits 50% of the specific radioligand binding). Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]

Protocol 2: Gq Activation Assay (Calcium Flux)

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of 4-HO-MiPT for activating the 5-HT₂A receptor.

Methodology:

-

Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) engineered to express the human 5-HT₂A receptor.[15]

-

Dye Loading: Plate the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to Ca²⁺.

-

Compound Addition: Add varying concentrations of 4-HO-MiPT to the wells. A positive control (e.g., serotonin) and a negative control (buffer) should be included.

-

Signal Detection: Immediately after adding the compound, measure the fluorescence intensity over time using a plate reader (e.g., a FLIPR instrument). Agonist binding to the 5-HT₂A receptor will trigger the Gq pathway, leading to a rapid increase in intracellular calcium and thus, fluorescence.

-

Data Analysis: For each concentration of 4-HO-MiPT, determine the peak fluorescence response. Plot the response against the log concentration of the drug to generate a dose-response curve. Fit the curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[15]

Protocol 3: β-Arrestin Recruitment Assay (Enzyme Complementation)

Objective: To measure the ability of 4-HO-MiPT to induce the recruitment of β-arrestin to the 5-HT₂A receptor.

Methodology:

-

Cell Line: Use a specialized cell line, such as the DiscoverX PathHunter line, engineered to co-express the 5-HT₂A receptor tagged with a small enzyme fragment (ProLink, PK) and β-arrestin tagged with a larger, complementary enzyme fragment (Enzyme Acceptor, EA).[20]

-

Assay Setup: Plate the cells in a 384-well plate. Add varying concentrations of 4-HO-MiPT.[22]

-

Incubation: Incubate the plate for a predetermined time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[22]

-

Detection: Add the detection reagent, which contains the substrate for the complemented enzyme. The recruitment of β-arrestin-EA to the activated GPCR-PK brings the enzyme fragments together, forming a functional β-galactosidase enzyme that hydrolyzes the substrate to produce a chemiluminescent signal.[20]

-

Signal Measurement: Incubate for 60 minutes at room temperature in the dark, then measure the luminescence using a plate reader.[22]

-

Data Analysis: Plot the luminescent signal against the log concentration of 4-HO-MiPT to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ for β-arrestin recruitment can be determined.

Conclusion and Future Directions

The mechanism of action of 4-HO-MiPT is that of a non-selective serotonin receptor agonist, with its hallmark psychedelic effects driven primarily by its partial agonism at the 5-HT₂A receptor. This interaction initiates Gq-protein signaling, a pathway strongly correlated with psychedelic potential. Its broader receptor profile, including activity at 5-HT₁ₐ, 5-HT₂C, and SERT, likely modulates the primary 5-HT₂A-mediated effects, contributing to its unique experiential qualities.

While the foundational pharmacology is established, this guide also highlights critical gaps in the publicly available data, particularly the lack of precise binding affinity (Kᵢ) values for 4-HO-MiPT at key serotonin receptors. Future research should focus on:

-

Quantitative Binding Studies: Performing comprehensive radioligand binding assays to establish a complete affinity profile for 4-HO-MiPT across all major serotonin receptor subtypes.

-

Biased Agonism Characterization: Directly comparing the Gq activation and β-arrestin recruitment profiles for 4-HO-MiPT and psilocin to quantify any differences in functional selectivity, which could mechanistically explain their distinct subjective effects.

-

In Vivo Target Engagement: Utilizing advanced neuroimaging techniques like Positron Emission Tomography (PET) to confirm receptor occupancy and downstream effects in a living system.

By systematically addressing these areas, the scientific community can build a more complete and predictive model of how 4-HO-MiPT and related tryptamines interact with the brain to produce their profound effects, paving the way for the rational design of novel therapeutics.

References

- 4-HO-MiPT - Wikipedia. (URL: )

- 4-HO-MiPT - PsychonautWiki. (URL: _)

- 4-HO-MiPT - Chemical Route. (URL: )

- 4-HO-MET - Wikipedia. (URL: )

- Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice | ACS Pharmacology & Transl

-

Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed. (URL: [Link])

- Identification of 5-HT2A receptor signaling pathways associ

- 4-MeO-MiPT - Wikipedia. (URL: )

-

Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC - NIH. (URL: [Link])

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: )

-

Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed Central. (URL: [Link])

-

4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT) - USCN Business. (URL: [Link])

-

Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor - bioRxiv. (URL: [Link])

-

ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (URL: [Link])

-

Psychedelics exhibit similar Gq and β-arrestin2 activity at... - ResearchGate. (URL: [Link])

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC - PubMed Central. (URL: [Link])

-

4-HO-MiPT - Grokipedia. (URL: [Link])

-

Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2 - Scholarly Publications Leiden University. (URL: [Link])

-

Study of the in vitro and in vivo metabolism of 4-HO-MET - PubMed. (URL: [Link])

-

G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics - PMC - PubMed Central. (URL: [Link])

-

Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (URL: [Link])

-

4-HO-MPT - chemeurope.com. (URL: [Link])

-

Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed. (URL: [Link])

-

Radioligand Binding Detection of Receptors in Brain Membranes. (URL: [Link])

-

Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC. (URL: [Link])

-

Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures - MDPI. (URL: [Link])

-

4-HO-MiPT - Psychedelic Science Review. (URL: [Link])

-

Recent progress in assays for GPCR drug discovery. (URL: [Link])

-

Psilocin - Wikipedia. (URL: [Link])

-

Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin - NIH. (URL: [Link])

Sources

- 1. D734 | 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT)-USCN [uscnk.com]

- 2. grokipedia.com [grokipedia.com]

- 3. 4-HO-MiPT - Wikipedia [en.wikipedia.org]

- 4. Bis(4-hydroxy-N-isopropyl-N-methyltryptammonium) fumarate: a new crystalline form of miprocin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Psilocin - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 10. biorxiv.org [biorxiv.org]

- 11. psychonautwiki.org [psychonautwiki.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. psychedelicreview.com [psychedelicreview.com]

- 17. G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures [mdpi.com]

- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

An In-Depth Technical Guide to the In Vitro Metabolism of 4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT), also known as miprocin, is a synthetic psychedelic tryptamine.[1] As with any psychoactive compound under investigation for potential therapeutic applications, a thorough understanding of its metabolic fate is critical for assessing its safety, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the in vitro methodologies used to elucidate the metabolic pathways of 4-HO-MiPT. Drawing parallels from structurally similar tryptamines like psilocin (4-hydroxy-N,N-dimethyltryptamine), this document outlines the key enzymatic systems involved, detailed experimental protocols, and analytical strategies for metabolite identification and characterization.

Introduction to 4-HO-MiPT and the Importance of In Vitro Metabolism Studies

4-HO-MiPT is a structural analog of psilocin, the active metabolite of psilocybin.[2][3] It is characterized by a hydroxyl group at the 4-position of the indole ring and N-isopropyl and N-methyl substitutions on the amine. These structural features are key determinants of its pharmacological activity, primarily as a serotonin 5-HT2A receptor agonist, and also its susceptibility to metabolic enzymes.[1][3]

In vitro metabolism studies are a cornerstone of preclinical drug development.[4][5] They provide essential insights into:

-

Metabolic Stability: Determining the rate at which the compound is cleared by metabolic enzymes.[6]

-

Metabolite Identification: Characterizing the chemical structures of metabolites formed.

-

Enzyme Phenotyping: Identifying the specific enzymes responsible for the metabolism of the drug.

-

Drug-Drug Interaction Potential: Assessing the likelihood of the compound inhibiting or inducing the metabolism of other drugs.[7][8]

For 4-HO-MiPT, understanding its in vitro metabolism allows researchers to predict its in vivo pharmacokinetic profile and potential for variability in patient populations due to genetic polymorphisms in drug-metabolizing enzymes.

Predicted Metabolic Pathways of 4-HO-MiPT

Based on the metabolism of structurally related tryptamines, such as psilocin and 4-HO-MET, the metabolism of 4-HO-MiPT is anticipated to proceed through two primary phases of biotransformation.[9][10]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups on the parent molecule, typically rendering it more polar. For tryptamines, these reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[11]

-

N-Dealkylation: The removal of the N-isopropyl or N-methyl group is a probable metabolic route. N-demethylation would yield 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT).[12]

-

Hydroxylation: Additional hydroxylation on the indole ring or the alkyl side chains is possible.

-

N-Oxidation: Formation of an N-oxide at the tertiary amine is another potential pathway.[13]

-

Oxidative Deamination: This pathway, often mediated by monoamine oxidase (MAO), could lead to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid.[9][14]

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.[15]

-

Glucuronidation: The hydroxyl group at the 4-position of the indole ring is a prime site for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[16][17] This is a major metabolic pathway for psilocin, with UGT1A10 in the intestine and UGT1A9 in the liver playing significant roles.[18][19]

-

Sulfation: Sulfation of the 4-hydroxyl group, catalyzed by sulfotransferases (SULTs), is another possible conjugation reaction.

The interplay of these pathways determines the overall metabolic profile of 4-HO-MiPT.

Experimental Systems for In Vitro Metabolism Studies

Several in vitro systems are available to study drug metabolism, each with its own advantages and limitations.[4][20]

| In Vitro System | Description | Key Enzymes Present | Primary Applications |

| Human Liver Microsomes (HLM) | Subcellular fraction of the endoplasmic reticulum from hepatocytes.[5][20] | Phase I (CYPs) and Phase II (UGTs) enzymes.[11] | Metabolic stability, metabolite identification, CYP inhibition studies.[11] |

| Human Hepatocytes | Intact, viable liver cells. | Full complement of Phase I and Phase II enzymes, as well as transporters. | Comprehensive metabolism studies, including induction and transporter-mediated processes.[13] |

| Recombinant Enzymes (CYPs, UGTs) | Individual enzymes expressed in a cellular system. | A single, specific drug-metabolizing enzyme. | Reaction phenotyping to identify the specific enzymes involved in a metabolic pathway.[9][21] |

| S9 Fraction | Supernatant fraction of a liver homogenate. | Both microsomal and cytosolic enzymes. | Broader range of metabolic reactions, including those catalyzed by cytosolic enzymes.[15] |

For a comprehensive understanding of 4-HO-MiPT metabolism, a tiered approach is recommended, starting with HLM for initial screening and progressing to hepatocytes and recombinant enzymes for more detailed investigations.

Detailed Experimental Protocols

The following protocols provide a framework for conducting in vitro metabolism studies of 4-HO-MiPT.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of 4-HO-MiPT when incubated with HLM.

Materials:

-

4-HO-MiPT

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) for reaction termination

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of 4-HO-MiPT in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, add phosphate buffer, HLM, and the 4-HO-MiPT solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile.[22]

-

Vortex the mixture and centrifuge at high speed to precipitate proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

Data Analysis: The concentration of 4-HO-MiPT at each time point is quantified by LC-MS/MS. The natural logarithm of the percentage of remaining 4-HO-MiPT is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Metabolite Identification in Human Hepatocytes

Objective: To identify the major Phase I and Phase II metabolites of 4-HO-MiPT.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

4-HO-MiPT

-

Acetonitrile (ACN)

-

LC-HRMS/MS system

Procedure:

-

Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.

-

Allow the cells to acclimate.

-

Treat the hepatocytes with a solution of 4-HO-MiPT at a relevant concentration.

-

Incubate for a specified period (e.g., 3 hours).[13]

-

Collect the cell culture medium at the end of the incubation.

-

Terminate any enzymatic activity by adding 2 volumes of ice-cold acetonitrile to the collected medium.[22]

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant by LC-HRMS/MS.

Data Analysis: The LC-HRMS/MS data is analyzed to detect potential metabolites. This involves comparing the chromatograms of the treated samples with control samples and looking for new peaks. The high-resolution mass spectrometry data provides accurate mass measurements, which can be used to predict the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which help in the structural elucidation of the metabolites.[23]

Visualization of Metabolic Pathways and Workflows

Predicted Metabolic Pathway of 4-HO-MiPT

Caption: Predicted metabolic pathways of 4-HO-MiPT.

Experimental Workflow for Metabolite Identification

Caption: Workflow for in vitro metabolite identification.

Analytical Strategies for Metabolite Characterization

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the primary analytical tool for metabolite identification.[22]

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of the elemental composition of metabolites.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the metabolite ions provides structural information, which is crucial for identifying the site of metabolic modification.

-

Isotope Pattern Analysis: The use of stable isotope-labeled compounds can aid in distinguishing drug-related material from endogenous matrix components.

-

Comparison with Authentic Standards: Whenever possible, the identity of a metabolite should be confirmed by comparing its chromatographic and mass spectrometric properties with those of a synthesized authentic standard.

Conclusion

The in vitro metabolism of 4-HO-MiPT is a critical area of research for its continued development as a potential therapeutic agent. By employing a combination of in vitro systems, such as human liver microsomes and hepatocytes, coupled with advanced analytical techniques like LC-HRMS, researchers can gain a comprehensive understanding of its metabolic fate. This knowledge is essential for predicting its pharmacokinetic properties, assessing its potential for drug-drug interactions, and ultimately ensuring its safe and effective use in clinical settings. The methodologies and insights presented in this guide provide a robust framework for scientists and researchers to advance the understanding of this novel psychoactive compound.

References

-

Marques, C. F., Pinheiro, P., & Justino, G. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

-

Luethi, D., Hofer, G., & Liechti, M. E. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology, 15, 1382329. [Link]

-

Dinger, J., Woods, C., Brandt, S. D., Meyer, M. R., & Maurer, H. H. (2016). Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class. Toxicology Letters, 241, 82-94. [Link]

-

Manevski, N., Kurkela, M., Höglund, C., & Finel, M. (2010). Glucuronidation of psilocin and 4-hydroxyindole by the human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 38(3), 386-395. [Link]

-

Klein, J. D., Chatha, M., Stratford, A., & Nichols, D. E. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 533-542. [Link]

-

Sarkar, U., & Tapproban, R. (2021). Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. Frontiers in Toxicology, 3, 735279. [Link]

-

Wikipedia. (n.d.). 4-AcO-DMT. [Link]

-

Michely, J. A., Schmid, M. G., & Weinmann, W. (2018). Study of the in vitro and in vivo metabolism of 4-HO-MET. Forensic Science International, 290, 149-156. [Link]

-

Wikipedia. (n.d.). 4-HO-MiPT. [Link]

-

SWGDRUG.org. (2015). 4-Hydroxy-MIPT. [Link]

-

Malaca, S., et al. (2022). Biomarkers of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. Drug Testing and Analysis, 15(1), 101-109. [Link]

-

Chinese Pharmaceutical Journal. (2024). Study on the Brain Metabolomic Changes of 4-HO-MiPT Infected Zebrafish by UHPLC-Q/Orbitrap HRMS. [Link]

-

PsychonautWiki. (n.d.). 4-HO-MiPT. [Link]

-

Psychedelic Science Review. (n.d.). 4-HO-MiPT. [Link]

-

Yan, Z., & Caldwell, G. W. (2001). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 2(4), 363-380. [Link]

-

Wikipedia. (n.d.). 5-MeO-MiPT. [Link]

-

Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology, 40, 581-616. [Link]

-

G. F. Marques, C., Pinheiro, P., & Justino, G. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

-

Dinger, J., et al. (2016). Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class. Toxicology Letters, 241, 82-94. [Link]

-

Manevski, N., et al. (2010). Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 38(3), 386-395. [Link]

-

Luethi, D., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology, 15, 1382329. [Link]

-

Wikipedia. (n.d.). Ibogaine. [Link]

-

Wikipedia. (n.d.). Mescaline. [Link]

-

S. U. R., & Kumar, R. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722. [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

-

Golen, B., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60-66. [Link]

-

Obach, R. S. (2007). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology, Chapter 7, Unit7.5. [Link]

-

Malaca, S., et al. (2022). Biomarkers of 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations. Drug Testing and Analysis, 15(1), 101-109. [Link]

-

Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. [Link]

Sources

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-HO-MiPT - Wikipedia [en.wikipedia.org]

- 4. Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of the in vitro and in vivo metabolism of 4-HO-MET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 12. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biomarkers of 4-hydroxy- N,N-methylpropyltryptamine (4-OH-MPT) intake identified from human hepatocyte incubations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 16. Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glucuronidation of psilocin and 4-hydroxyindole by the human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dls.com [dls.com]

- 21. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [ouci.dntb.gov.ua]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

The Structure-Activity Relationships of 4-hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT): A Technical Guide

Abstract

4-hydroxy-N-isopropyl-N-methyltryptamine, commonly known as 4-HO-MiPT or miprocin, is a synthetic tryptamine and a structural analog of the naturally occurring psychedelic compound psilocin (4-HO-DMT).[1][2][3] First synthesized and described by David Repke and colleagues in 1981, its human pharmacology was later detailed by Alexander Shulgin in the book TiHKAL.[2][4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-HO-MiPT, exploring how modifications to its chemical scaffold influence its pharmacological profile. We will dissect the roles of the 4-hydroxyl group, the indole ring, and the N-alkyl substituents in dictating its interaction with serotonergic receptors, ultimately shaping its unique psychedelic effects. This document is intended for researchers, scientists, and professionals in the field of drug development and psychedelic science.

Introduction to 4-HO-MiPT: A Psilocin Analog

4-HO-MiPT belongs to the 4-hydroxytryptamine family and is structurally characterized by an indole core, a hydroxyl group at the 4-position, and an ethylamine side chain with isopropyl and methyl groups attached to the terminal nitrogen.[6] This unique combination of substituents places it in close relation to other psychedelic tryptamines such as psilocin (4-HO-DMT), 4-HO-MET, and 4-HO-DiPT.[2] The primary mechanism of action for these compounds is believed to be agonism at serotonin receptors, particularly the 5-HT₂A receptor, which is a key mediator of psychedelic effects.[1][7][8]

Anecdotal reports and descriptions from Alexander Shulgin suggest that 4-HO-MiPT produces a psychedelic experience characterized by vivid closed-eye imagery, sensory enhancement, and temporal distortion, with a duration of 4 to 6 hours at a dosage range of 12-25 mg.[2][6][9] Shulgin noted it to be "at least twice as active as psilocin."[10]

Core Structure-Activity Relationships

The pharmacological profile of a tryptamine is systematically altered by chemical substitutions at various positions on its scaffold. For 4-HO-MiPT, the key determinants of its activity are the hydroxyl group at the 4-position of the indole ring and the nature of the alkyl groups on the terminal amine.

The Significance of the 4-Hydroxyl Group

Hydroxylation at the 4-position of the indole ring is a critical feature for potent psychedelic activity in the tryptamine series. This is exemplified by psilocin, the active metabolite of psilocybin. The 4-hydroxyl group is thought to enhance potency at 5-HT₂A receptors.[11]

-

Prodrug Potential: Similar to psilocin, the 4-hydroxyl group can be esterified to create prodrugs. For instance, O-acetylation to form 4-AcO-MiPT results in a compound that is likely deacetylated in vivo to the active 4-HO-MiPT.[7][8] This O-acetylation typically reduces in vitro 5-HT₂A potency by 10- to 20-fold but does not significantly alter agonist efficacy, suggesting its primary role is to improve stability or modify pharmacokinetics.[7][8][12]

The Influence of N-Alkyl Substituents

The substitution pattern on the terminal amine is a crucial determinant of a tryptamine's pharmacological activity, influencing both potency and the qualitative nature of the psychedelic experience. 4-HO-MiPT possesses an asymmetrical substitution with one methyl and one isopropyl group.

-

Impact of Bulkier Groups: Increasing the size of the N-alkyl groups can modulate receptor selectivity. Tryptamines with bulkier N-alkyl groups have been associated with lower potency at 5-HT₂C receptors and higher efficacy at 5-HT₂B receptors.[7][11] The isopropyl group in 4-HO-MiPT, being larger than the methyl groups in psilocin, contributes to its distinct pharmacological profile.

-

Asymmetrical vs. Symmetrical Substitution: The asymmetrical nature of the N-alkyl groups in 4-HO-MiPT (methyl and isopropyl) contrasts with the symmetrical substitutions in psilocin (two methyl groups) and 4-HO-DiPT (two isopropyl groups). This asymmetry can influence how the molecule fits into the receptor binding pocket, potentially leading to differences in agonist efficacy and downstream signaling.

Pharmacological Profile: A Comparative Analysis

The primary pharmacological target for 4-HO-MiPT and other classic psychedelics is the serotonin 5-HT₂A receptor.[1][13] However, its activity at other serotonin receptor subtypes contributes to its overall effects.

Serotonin Receptor Binding and Functional Activity

4-HO-MiPT acts as a non-selective serotonin receptor agonist, with notable activity at the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[2] It demonstrates a higher potency and efficacy as an agonist at the 5-HT₂A receptor.[2]

A 2020 study provided valuable in vitro and in vivo data for 4-HO-MiPT, revealing the following in comparison to psilocin:[10]

-

It is about 200% more selective for the 5-HT₂A receptor versus the 5-HT₂B receptor.[10]

-

It is approximately 25% less potent (EC₅₀) than psilocin in functional assays at the 5-HT₂B receptor.[10]

The table below summarizes the in vivo potency of 4-HO-MiPT and related 4-hydroxytryptamines in inducing the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT₂A receptor activation.[12]

| Compound | Symmetrical/Asymmetrical | N-Alkyl Substituents | HTR ED₅₀ (μmol/kg) |

| 4-HO-MET | Asymmetrical | Methyl, Ethyl | 0.65 |

| Psilocin (4-HO-DMT) | Symmetrical | Methyl, Methyl | 0.81 |

| 4-HO-DET | Symmetrical | Ethyl, Ethyl | 1.56 |

| 4-HO-MPT | Asymmetrical | Methyl, Propyl | 1.92 |

| 4-HO-DPT | Symmetrical | Propyl, Propyl | 2.47 |

| 4-HO-MiPT | Asymmetrical | Methyl, Isopropyl | 2.97 |

| 4-HO-DiPT | Symmetrical | Isopropyl, Isopropyl | 3.46 |

Data from Klein et al. (2020)[12]

This data indicates that for asymmetrical N-alkyl substituents, the potency in the HTR assay follows the order: 4-HO-MET > 4-HO-MPT > 4-HO-MiPT.[12]

In Vivo Effects

The head-twitch response (HTR) in rodents is a widely used behavioral model to predict the psychedelic potential of compounds. 4-HO-MiPT induces the HTR in mice, consistent with an LSD-like behavioral profile.[2][7][8] However, its potency in this assay is lower than that of psilocin.[2]

Synthesis and Methodology

The synthesis of 4-HO-MiPT can be achieved through various routes, often starting from 4-benzyloxyindole. A common synthetic pathway involves the following key steps:

Experimental Protocol: Synthesis of 4-HO-MiPT

A representative synthesis of a related compound, 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT), provides a framework for the synthesis of 4-HO-MiPT.[14][15]

-

Step 1: Formation of the Glyoxylamide: 4-Benzyloxyindole is reacted with oxalyl chloride, followed by the addition of N-isopropyl-N-methylamine to yield the corresponding N-isopropyl-N-methyl-4-benzyloxy-3-indoleglyoxylamide.

-

Step 2: Reduction of the Glyoxylamide: The intermediate from Step 1 is then reduced, for example with lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF), to produce 4-benzyloxy-N-isopropyl-N-methyltryptamine.

-

Step 3: Debenzylation: The final step involves the removal of the benzyl protecting group from the 4-position. This is typically achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas, to yield the final product, 4-hydroxy-N-isopropyl-N-methyltryptamine.[14]

A detailed, step-by-step protocol for the synthesis of the closely related 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) is described by Chadeayne et al. (2022).[14][15]

Visualization of Key Concepts

Chemical Structures

Caption: Structural relationships between psilocin and its N-alkyl analogs.

Serotonergic Signaling Pathway

Sources

- 1. 4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE (77872-43-6) for sale [vulcanchem.com]

- 2. 4-HO-MiPT - Wikipedia [en.wikipedia.org]

- 3. caam.tech [caam.tech]

- 4. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 5. m.psychonautwiki.org [m.psychonautwiki.org]

- 6. m.psychonautwiki.org [m.psychonautwiki.org]

- 7. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D734 | 4-Hydroxy-N-Methyl-N-Isopropyltryptamine (4-HO-MIPT)- Cloud-Clone Corp. [cloud-clone.us]

- 10. psychedelicreview.com [psychedelicreview.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Buy 4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE | 77872-43-6 [smolecule.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-hydroxy-N-isopropyl-N-methyltryptamine (CAS: 77872-43-6) for the Research Professional

Executive Summary

4-hydroxy-N-isopropyl-N-methyltryptamine, commonly known as 4-HO-MiPT or Miprocin, is a synthetic tryptamine derivative belonging to the 4-hydroxytryptamine class.[1] First synthesized and described by David Repke and colleagues in 1981, it is the 4-hydroxy analog of N-methyl-N-isopropyltryptamine (MiPT) and the N-isopropyl homolog of the well-known psychedelic compound psilocin (4-HO-DMT).[1][2] Its structural relationship to psilocin positions it as a compound of significant interest for structure-activity relationship (SAR) studies within neuropsychopharmacology.[3] This guide provides a comprehensive technical overview of 4-HO-MiPT, covering its physicochemical properties, synthesis, analytical characterization, pharmacology, and essential handling protocols tailored for researchers and drug development professionals. A key characteristic of this molecule is its relative instability, which necessitates specific storage and handling procedures to ensure sample integrity.[1][2]

Physicochemical Properties & Handling

The physical and chemical characteristics of 4-HO-MiPT define its behavior in experimental settings. Its indole-based structure, featuring a hydroxyl group at the 4-position, is prone to oxidation, a critical factor for its handling and storage.

Table 1: Physicochemical Properties of 4-HO-MiPT

| Property | Value | Reference(s) |

| CAS Number | 77872-43-6 | [1][4][5] |

| IUPAC Name | 3-{2-[methyl(propan-2-yl)amino]ethyl}-1H-indol-4-ol | [1][6] |

| Synonyms | Miprocin, 4-OH-MiPT | [1][5][7] |

| Molecular Formula | C₁₄H₂₀N₂O | [1][5][8] |

| Molar Mass | 232.327 g/mol | [1][5] |

| Appearance | Gray powder (as freebase) | [6] |

| Melting Point | 123-125 °C | [1] |

| UV λmax | 223, 269, 286, 295 nm | [5] |

| Solubility (Freebase) | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 0.5 mg/mL | [5] |

2.1 Structural Insights & Stability

The crystal structure of 4-HO-MiPT has been solved in its fumarate salt form, providing precise data on its molecular geometry and intermolecular interactions.[3][9] The structure confirms a protonated tryptammonium cation and a fumarate anion, often incorporating water molecules of crystallization.[9]

A critical consideration for researchers is the compound's noted instability. The 4-hydroxyindole moiety is susceptible to oxidation, leading to rapid discoloration and degradation when exposed to air and light.[1][2]

Expert Insight & Handling Protocol: To maintain compound integrity, 4-HO-MiPT must be handled as an oxygen- and light-sensitive material.

-

Storage: Store in a freezer at or below -20°C.[10]

-

Atmosphere: For long-term storage, the solid material should be kept under an inert atmosphere (e.g., argon or nitrogen).[1][2]

-

Handling: Weighing and solution preparation should be performed expeditiously. Solutions, particularly in protic solvents, should be freshly prepared and protected from light.

Synthesis and Purification

The synthesis of 4-HO-MiPT generally follows established routes for 4-substituted tryptamines, which require protection of the nucleophilic indole nitrogen and the reactive 4-position hydroxyl group during the construction of the aminoethyl side chain. The following protocol is an exemplar workflow adapted from methodologies for structurally related compounds.[11][12]

3.1 Synthetic Strategy: Causality and Workflow

The core challenge in synthesizing 4-hydroxytryptamines is the prevention of unwanted side reactions at the indole ring and hydroxyl group. A robust strategy involves:

-

Hydroxyl Protection: The 4-OH group is protected, typically as a benzyl ether, to prevent its reaction with electrophiles used in subsequent steps. The benzyl group is chosen for its stability under the reaction conditions and its facile removal via catalytic hydrogenation.

-

Side-Chain Introduction: The C3 position of the indole is functionalized, commonly via the Speeter-Anthony tryptamine synthesis, which involves acylation with oxalyl chloride followed by amidation.

-

Reduction: The resulting glyoxylamide intermediate is reduced to form the tryptamine side chain.

-

Deprotection: The protecting group is removed to yield the final 4-hydroxy product.

Figure 1: General synthetic workflow for 4-HO-MiPT.

3.2 Exemplar Synthetic Protocol

This protocol is for informational purposes and should only be performed by qualified personnel in a controlled laboratory setting.

-

Step 1: Synthesis of 4-Benzyloxy-3-indoleglyoxylamide:

-

Dissolve 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution to 0°C. Add oxalyl chloride (1.1 eq) dropwise. A yellow precipitate of the indol-3-ylglyoxylyl chloride forms.

-

Stir for 30 minutes, then remove the solvent under reduced pressure.

-

Re-dissolve the residue in a suitable anhydrous solvent (e.g., THF) and cool to 0°C.

-

Add a solution of N-isopropylmethylamine (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude glyoxylamide.

-

-

Step 2: Reduction to 4-Benzyloxy-MiPT:

-

Caution: Lithium aluminum hydride (LAH) is extremely reactive.

-

To a stirred suspension of LAH (2.0-3.0 eq) in anhydrous THF at 0°C, add a solution of the crude glyoxylamide from Step 1 in THF dropwise.

-

After addition, heat the mixture to reflux and maintain for 4-6 hours.

-

Cool the reaction to 0°C and cautiously quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-